2-(4-chlorophenyl)-1,3-diphenylimidazolidine
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Overview
Description
2-(4-chlorophenyl)-1,3-diphenylimidazolidine is a heterocyclic organic compound that belongs to the imidazolidine family This compound is characterized by its unique structure, which includes a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-1,3-diphenylimidazolidine typically involves the reaction of aziridine with imine under copper-catalyzed conditions. This reaction provides a diverse range of 2-substituted imidazolidines with high compatibility with various functional groups . Another method involves the reaction of amino acids with phenylglycine, phenyl isocyanate, and phenyl isothiocyanate to yield imidazolidinic derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-1,3-diphenylimidazolidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
Scientific Research Applications
2-(4-chlorophenyl)-1,3-diphenylimidazolidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various chemical reactions.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-1,3-diphenylimidazolidine involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-(4-chlorophenyl)-1,3-diphenylimidazolidine can be compared with other similar compounds, such as:
Properties
CAS No. |
73941-38-5 |
---|---|
Molecular Formula |
C21H19ClN2 |
Molecular Weight |
334.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-1,3-diphenylimidazolidine |
InChI |
InChI=1S/C21H19ClN2/c22-18-13-11-17(12-14-18)21-23(19-7-3-1-4-8-19)15-16-24(21)20-9-5-2-6-10-20/h1-14,21H,15-16H2 |
InChI Key |
ARBRUEQIJSLLKN-UHFFFAOYSA-N |
SMILES |
C1CN(C(N1C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Canonical SMILES |
C1CN(C(N1C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
73941-38-5 | |
Origin of Product |
United States |
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